

trans-1,4-Dichloro-2-butene spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: *trans-1,4-Dichloro-2-butene*

Cat. No.: B041546

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An In-Depth Technical Guide to the Spectroscopic Data of **trans-1,4-Dichloro-2-butene**

This guide provides a comprehensive overview of the spectroscopic data for **trans-1,4-dichloro-2-butene**, tailored for researchers, scientists, and drug development professionals. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **trans-1,4-dichloro-2-butene** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ^1H and ^{13}C NMR data for **trans-1,4-dichloro-2-butene** are summarized below.

^1H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Multiplicity	Assignment
~5.8	m	=CH
~4.1	d	-CH ₂ Cl

¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Assignment
~130	=CH
~45	-CH ₂ Cl

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **trans-1,4-dichloro-2-butene** are presented below.

Wavenumber (cm ⁻¹)	Assignment
~3020	=C-H stretch
~1650	C=C stretch
~1250	C-Cl stretch
~970	trans C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The significant mass-to-charge ratios (m/z) observed in the electron ionization mass spectrum of **trans-1,4-dichloro-2-butene** are listed below.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
124	20	[M] ⁺ (Molecular ion with ²³⁵ Cl)
126	13	[M+2] ⁺ (Molecular ion with ¹³⁵ Cl and ¹³⁷ Cl)
128	2	[M+4] ⁺ (Molecular ion with ²³⁷ Cl)
89	30	[M-Cl] ⁺
75	100	[C ₄ H ₄ Cl] ⁺
53	40	[C ₄ H ₅] ⁺
39	25	[C ₃ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 10-20 mg of purified **trans-1,4-dichloro-2-butene** was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal reference standard (0.0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.^[2] For ¹H NMR, a standard single-pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A sufficient number of scans were acquired to ensure a good signal-to-noise ratio.

IR Spectroscopy Protocol

Sample Preparation: For the analysis of the liquid sample, a thin film was prepared by placing a drop of **trans-1,4-dichloro-2-butene** between two potassium bromide (KBr) plates.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum was collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

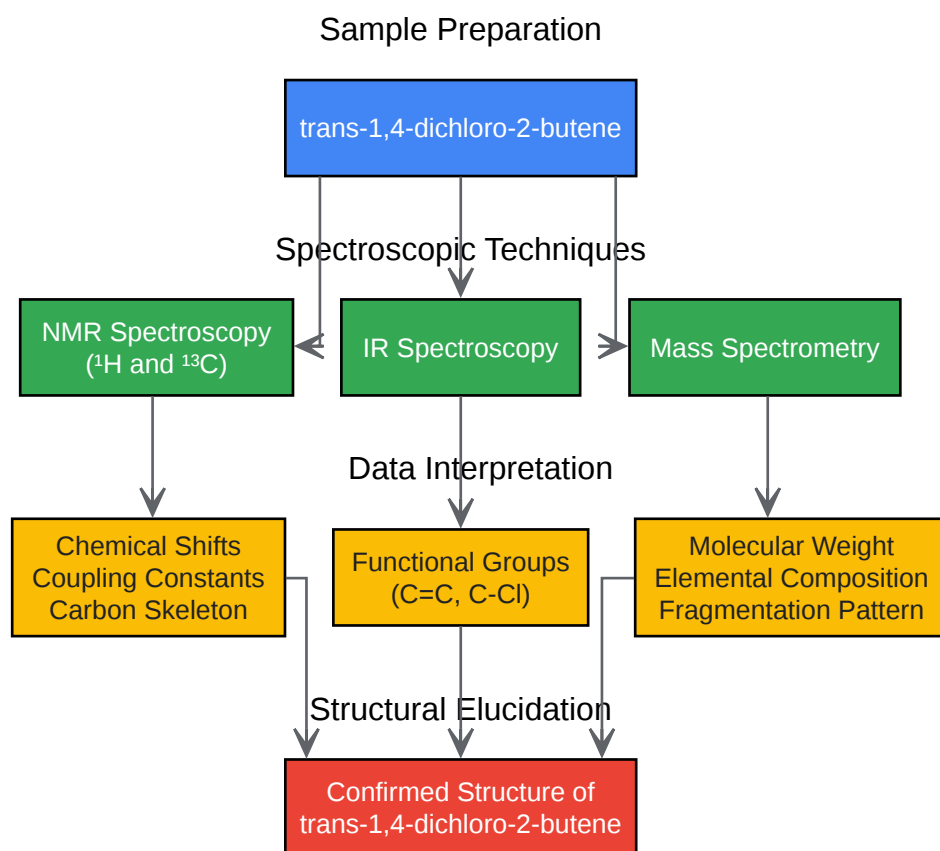
Sample Introduction and Ionization: The sample was introduced into the mass spectrometer via a gas chromatography (GC) system to ensure purity. Electron ionization (EI) was used as the ionization method, with an electron energy of 70 eV.[\[1\]](#)

Instrumentation and Data Acquisition: The mass spectrum was obtained using a quadrupole mass analyzer. The data was collected over a mass range of m/z 10-200. The source temperature was maintained at 200°C.[\[1\]](#)

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the structural elucidation of an organic compound like **trans-1,4-dichloro-2-butene** is depicted in the following diagram.

Spectroscopic Analysis Workflow for trans-1,4-dichloro-2-butene



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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. TRANS-1,4-DICHLORO-2-BUTENE(764-41-0) MS [m.chemicalbook.com]
- 2. rsc.org [rsc.org]

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